(Cyclohexyl)dimethylmethoxysilane

CAS No.: 54731-56-5

Cat. No.: VC7892866

Molecular Formula: C9H20OSi

Molecular Weight: 172.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54731-56-5 |

|---|---|

| Molecular Formula | C9H20OSi |

| Molecular Weight | 172.34 g/mol |

| IUPAC Name | cyclohexyl-methoxy-dimethylsilane |

| Standard InChI | InChI=1S/C9H20OSi/c1-10-11(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |

| Standard InChI Key | PDFVBOBULUSKAW-UHFFFAOYSA-N |

| SMILES | CO[Si](C)(C)C1CCCCC1 |

| Canonical SMILES | CO[Si](C)(C)C1CCCCC1 |

Introduction

Chemical Identity and Structural Characteristics

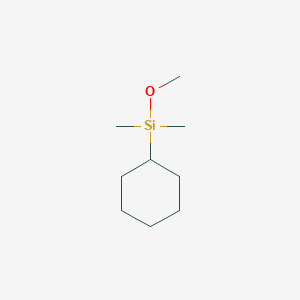

(Cyclohexyl)dimethylmethoxysilane, systematically named cyclohexyl-methoxy-dimethylsilane, is identified by the CAS registry number 54731-56-5 . Its molecular structure consists of a cyclohexyl group bonded to a silicon atom, which is further substituted by two methyl groups and a methoxy group. The compound’s isomeric SMILES representation is COSi(C)C1CCCCC1, reflecting its tetrahedral silicon center and cyclohexane ring .

Molecular and Computational Properties

Key molecular parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 172.34 g/mol | |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | |

| logP (Octanol/Water) | 3.844 | |

| Synthetic Accessibility | 2.949 (Scale: 1–10) |

The compound’s logP value indicates high lipophilicity, suggesting preferential partitioning into nonpolar environments . Its low TPSA aligns with limited hydrogen-bonding capacity, a trait common among organosilanes .

Synthesis and Industrial Production

(Cyclohexyl)dimethylmethoxysilane is synthesized via alkoxysilylation reactions, typically involving the reaction of chlorodimethylcyclohexylsilane with methanol under controlled conditions . Industrial production, as reported by Dakenchem, achieves a purity of 95.0% with a monthly capacity of 1,000 kg . The synthesis is optimized for scalability, employing inert atmospheres to prevent hydrolysis of the methoxy group .

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

Experimental and computational data reveal:

-

Aqueous Solubility (logS): , indicating poor water solubility .

-

Caco-2 Permeability: , suggesting limited intestinal absorption .

-

Blood-Brain Barrier Penetration: A score of 0.262 classifies it as permeable, albeit with moderate efficiency .

These properties underscore its suitability for non-aqueous applications, such as polymer additives or surface modifiers .

Metabolic and Pharmacological Profiles

In vitro studies highlight interactions with cytochrome P450 enzymes:

| Enzyme | Inhibition/Substrate Probability |

|---|---|

| CYP1A2 | Inhibitor: 0.705; Substrate: 0.938 |

| CYP3A4 | Inhibitor: 0.076; Substrate: 0.185 |

These data suggest a low risk of drug-drug interactions, though further in vivo validation is required . Plasma protein binding is 96.73%, indicating high systemic retention .

Industrial and Materials Science Applications

Advanced Functional Materials

(Cyclohexyl)dimethylmethoxysilane serves as a surface-modifying agent in silicones and epoxy resins, enhancing hydrophobicity and adhesion . Its methoxy group undergoes hydrolysis to form silanol intermediates, which condense to create cross-linked networks .

Biomedical Research

Future Research Directions

-

Environmental Impact Studies: Quantifying biodegradability and ecotoxicological effects in aquatic ecosystems.

-

Surface Engineering: Exploring its role in nanotechnology and composite materials.

-

Pharmacokinetic Optimization: Structural derivatization to improve bioavailability for potential biomedical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume